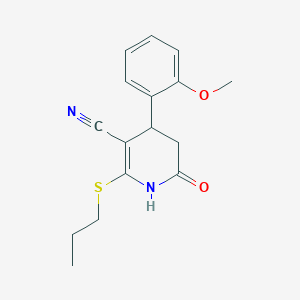![molecular formula C19H23NO3 B11684956 4-[(Adamantane-1-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B11684956.png)
4-[(Adamantane-1-carbonyl)-amino]-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Adamantane-1-carbonyl)-amino]-benzoic acid methyl ester is a compound that combines the structural features of adamantane and benzoic acid. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzoic acid is a simple aromatic carboxylic acid. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Adamantane-1-carbonyl)-amino]-benzoic acid methyl ester typically involves the reaction of adamantane-1-carboxylic acid with 4-aminobenzoic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the adamantane and benzoic acid moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Adamantane-1-carbonyl)-amino]-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-[(Adamantane-1-carbonyl)-amino]-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and ability to cross biological membranes.
Mécanisme D'action
The mechanism of action of 4-[(Adamantane-1-carbonyl)-amino]-benzoic acid methyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, which may contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adamantane-1-carboxylic acid methyl ester
- 4-[(Adamantane-1-carbonyl)-amino]-benzoic acid ethyl ester
- 4-[(Cyclohexanecarbonyl)-amino]-benzoic acid methyl ester
Uniqueness
4-[(Adamantane-1-carbonyl)-amino]-benzoic acid methyl ester is unique due to the presence of both adamantane and benzoic acid moieties. This combination imparts distinct chemical and physical properties, such as enhanced stability and rigidity, which are not observed in simpler compounds. Additionally, the esterification with methanol further modifies its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
methyl 4-(adamantane-1-carbonylamino)benzoate |
InChI |
InChI=1S/C19H23NO3/c1-23-17(21)15-2-4-16(5-3-15)20-18(22)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H,20,22) |
Clé InChI |
FXQSIFYTVIYLTM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide](/img/structure/B11684879.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11684893.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684897.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684909.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684916.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684922.png)
![2-methyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11684923.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11684929.png)
![N'-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11684932.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11684940.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11684945.png)
![4-[(2,5-Dichlorophenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B11684950.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11684955.png)

